molecular formula C14H11ClN2O4S B2520432 5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 402557-55-5

5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2520432
CAS No.: 402557-55-5
M. Wt: 338.76
InChI Key: XPBFZGLGLTXURU-UHFFFAOYSA-N
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Description

5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a 1,3-dioxane-4,6-dione core substituted with a 6-chlorobenzo[d]thiazol-2-yl aminomethylene group. This compound is pivotal in medicinal chemistry, serving as a precursor for synthesizing bioactive heterocycles, particularly quinolone derivatives, due to its electrophilic methylene group that facilitates cyclization reactions . Its benzo[d]thiazole moiety, substituted with chlorine at position 6, enhances electronic and steric properties, influencing reactivity and biological activity .

Properties

IUPAC Name

5-[[(6-chloro-1,3-benzothiazol-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4S/c1-14(2)20-11(18)8(12(19)21-14)6-16-13-17-9-4-3-7(15)5-10(9)22-13/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBFZGLGLTXURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=NC3=C(S2)C=C(C=C3)Cl)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS Number: 402557-55-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H11ClN2O4SC_{14}H_{11}ClN_2O_4S with a molecular weight of 338.8 g/mol. The structure includes a chlorobenzo[d]thiazole moiety, which is often associated with various biological activities including anticancer and antimicrobial properties.

PropertyValue
CAS Number402557-55-5
Molecular FormulaC₁₄H₁₁ClN₂O₄S
Molecular Weight338.8 g/mol

Anticancer Activity

Research indicates that compounds containing thiazole rings often exhibit significant anticancer properties. In a study focusing on thiazole derivatives, it was found that certain structural modifications could enhance cytotoxic activity against various cancer cell lines. For instance, compounds with electron-donating groups at specific positions on the phenyl ring showed improved potency against cancer cells compared to standard drugs like doxorubicin .

Case Study:
A synthesized thiazole derivative similar to our compound demonstrated an IC50 value of 1.61 µg/mL against a human cancer cell line, indicating strong cytotoxic effects. The structure-activity relationship (SAR) analysis suggested that the presence of specific substituents significantly influenced activity levels .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Recent studies have highlighted the efficacy of benzothiazole derivatives against Mycobacterium tuberculosis. The mechanism often involves inhibition of bacterial growth through interference with essential metabolic pathways .

Table: Antimicrobial Activity Comparison

CompoundMIC (μg/mL)Inhibition (%)
Compound A25098
Compound B10099
5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene) Varied Varied

The biological activity of this compound can be attributed to its ability to interact with various biological targets. For example, benzothiazole derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling . The inhibition of MMPs by similar compounds has been linked to their antitumor effects.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds similar to 5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibit promising anticancer properties. A study involving benzothiazole derivatives demonstrated their effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure of the compound allows it to interact with specific molecular targets involved in cancer progression .

2. Antimicrobial Properties
Benzothiazole derivatives have been extensively studied for their antimicrobial activity. The compound has shown potential as an antibacterial agent against Gram-positive bacteria. In vitro studies suggest that modifications to the benzothiazole core can enhance its antimicrobial efficacy .

3. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, which have been explored in various studies. Its ability to inhibit specific enzymes involved in inflammatory pathways makes it a candidate for further research into treatments for inflammatory diseases .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of benzothiazole derivatives on human cancer cell lines (HCT116 and MCF7). The results indicated that certain derivatives, structurally related to this compound, significantly inhibited cell growth and induced apoptosis at low micromolar concentrations .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, a series of benzothiazole derivatives were synthesized and tested against various bacterial strains. The results showed that compounds with structural similarities to the target compound exhibited notable antibacterial activity against Bacillus species .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • 5-[(2,1,3-Benzoselenadiazol-5-ylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione (Compound 6a): Replaces the chlorobenzo[d]thiazole with a benzoselenadiazole ring. Exhibits a higher melting point (225–227°C) compared to the chlorobenzo[d]thiazole analogue, likely due to stronger intermolecular interactions from selenium’s polarizability . IR spectra show distinct absorption bands at 1728 cm⁻¹ (C=O) and 1621 cm⁻¹ (C=N), differing in intensity from the chlorobenzo[d]thiazole derivative .
  • 5-{[(2-Chloro-4-nitrophenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione: Features a nitro group at position 4 and chlorine at position 2 on the phenyl ring.
  • 5-(((4-Chlorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione: Lacks the benzothiazole ring, substituting it with a simple 4-chlorophenyl group. Commercially available as a pharmaceutical-grade intermediate (CAS 25063-46-1) with >99% purity, emphasizing its industrial scalability .

Modifications on the Methylene Bridge

  • 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione: Incorporates a thiomethyl group, enabling sulfoxide formation via oxidation with m-chloroperbenzoic acid. This reactivity is absent in the chlorobenzo[d]thiazole derivative .
  • 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione: Substitutes the aminomethylene group with methoxy, simplifying reactivity for nucleophilic additions. Used in pyrazole synthesis via reactions with 5-aminopyrazoles .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione?

The synthesis involves cyclization and condensation reactions. A validated approach includes:

  • Step 1 : Reacting 6-chlorobenzo[d]thiazol-2-amine with a carbonyl precursor (e.g., 2,2-dimethyl-1,3-dioxane-4,6-dione) under acidic or basic conditions to form the aminomethylene linkage.
  • Step 2 : Optimizing solvent systems (e.g., dichloromethane or ethanol) and catalysts (e.g., triethylamine) to enhance yield .
  • Key parameters : Temperature (60–80°C), reaction time (24–48 hours), and stoichiometric ratios (1:1.2 molar ratio of amine to carbonyl precursor). Purification via recrystallization (methanol/water) improves purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Robust characterization requires:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the aminomethylene bridge and dioxane ring integrity.
  • IR spectroscopy : Peaks at 1680–1720 cm1^{-1} (C=O stretching) and 3300–3500 cm1^{-1} (N-H stretching) validate functional groups.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 383.05).
  • X-ray crystallography : Resolves spatial arrangement of the benzothiazole and dioxane moieties .

Q. How can preliminary biological activity screening be designed for this compound?

  • Antimicrobial assays : Use agar diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination.
  • Enzyme inhibition : Evaluate activity against kinases or proteases via fluorometric or colorimetric assays .

Advanced Research Questions

Q. What mechanistic insights exist regarding its biological activity, particularly in anticancer contexts?

  • DNA intercalation : Fluorescence quenching studies with ethidium bromide suggest interaction with DNA .
  • Enzyme targeting : Molecular docking reveals affinity for topoisomerase II and tubulin, validated by enzymatic inhibition assays .
  • Apoptosis induction : Flow cytometry (Annexin V/PI staining) confirms caspase-3/7 activation in treated cells .

Q. How can computational modeling guide the optimization of its pharmacological properties?

  • QSAR studies : Correlate substituent effects (e.g., chloro position) with bioactivity using descriptors like logP and polar surface area.
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., EGFR kinase).
  • ADMET prediction : SwissADME or ProTox-II assesses solubility, toxicity, and metabolic stability .

Q. What methodologies assess its environmental fate and ecotoxicological risks?

  • Degradation studies : Hydrolysis/photolysis under controlled pH and UV light, analyzed via HPLC .
  • Bioaccumulation : Measure logKow_{ow} (octanol-water partition coefficient) and BCF (bioconcentration factor) in model organisms (e.g., Daphnia magna).
  • Ecotoxicology : Acute toxicity assays (LC50_{50}) in aquatic species and soil microorganisms .

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